molecular formula C6H8ClNO B1426438 3-(2-Chloro-ethyl)-5-methyl-isoxazole CAS No. 14775-98-5

3-(2-Chloro-ethyl)-5-methyl-isoxazole

Cat. No. B1426438
CAS RN: 14775-98-5
M. Wt: 145.59 g/mol
InChI Key: PLACIJCHEBUTIO-UHFFFAOYSA-N
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Description

3-(2-Chloro-ethyl)-5-methyl-isoxazole (CEMI) is a small organic molecule with a wide range of applications in chemical synthesis and scientific research. CEMI is a versatile reagent that can be used in a variety of reactions, including the synthesis of a variety of compounds, as well as the analysis of chemical and biological systems. CEMI is a useful tool for scientists and researchers, as it can be used to study the structure and function of various molecules and systems.

Scientific Research Applications

Synthesis Techniques

  • Visible Light Induced Synthesis : A methodology for the synthesis of 3-methyl-4-arylmethylene-isoxazole-5(4H)-ones was developed using visible light-induced multicomponent reactions. This technique is efficient and does not require any phase transfer catalyst or promoter (Saikh, Das, & Ghosh, 2013).

  • One-Pot Three-Component Synthesis : 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones were synthesized using a one-pot three-component synthesis method. This process is characterized by mild reaction conditions, high yields, and operational simplicity (Liu & Hou, 2012).

Biological and Chemical Applications

  • Anticancer and Electrochemical Properties : Research on 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones derivatives showed notable anticancer activity against lung cancer cells. These compounds also displayed significant electrochemical behavior, indicating potential as antioxidants (Badiger, Khatavi, & Kamanna, 2022).

  • Antimicrobial Activity : A study involving the synthesis of 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones demonstrated antimicrobial activity, particularly against Staphylococcus aureus. Some compounds also showed antifungal activity comparable to standard treatments (Banpurkar, Wazalwar, & Perdih, 2018).

Advanced Synthesis Methods

  • Sulfated Polyborate Catalysis : A rapid and efficient synthesis method for 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones using sulfated polyborate as a catalyst has been developed. This method features short reaction time, high yields, and eco-friendly procedures (Patil, Mudaliar, & Chaturbhuj, 2017).

  • Ultrasound-Assisted Synthesis : An ultrasound-assisted method has been developed for synthesizing 3-methyl-4-arylmethylene isoxazole-5(4H)-ones. This method is advantageous due to shorter reaction times, high yields, and the avoidance of using organic solvents (Safari, Ahmadzadeh, & Zarnegar, 2016).

properties

IUPAC Name

3-(2-chloroethyl)-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO/c1-5-4-6(2-3-7)8-9-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLACIJCHEBUTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloroethyl)-5-methyl-1,2-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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